2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Overview
Description
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their therapeutic potential
Preparation Methods
The synthesis of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative is reacted with the pyridazinone core under appropriate conditions.
Attachment of the Sulfanyl and Morpholinyl Groups: The sulfanyl and morpholinyl groups are attached to the pyridazinone core through nucleophilic substitution reactions, using suitable reagents and catalysts.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurotransmission . The compound may also interact with other receptors and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with a pyridazinone structure.
Pyridaben: A herbicide with a pyridazinone scaffold.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-4-2-3-13(11-14)15-5-6-16(19-18-15)24-12-17(21)20-7-9-23-10-8-20/h2-6,11H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNKMJIWVSDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329060 | |
Record name | 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893989-01-0 | |
Record name | 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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